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miniF plasmid D protein

plasmid biology site-specific recombination transcriptional regulation

The miniF plasmid D protein (gene designation resD; also referred to as ResD resolvase) is a 29.6 kDa site-specific DNA-binding protein encoded by the mini-F plasmid of Escherichia coli K-12. It occupies a distinctive functional niche as the only known plasmid-encoded protein that simultaneously acts as a transcriptional repressor of the divergent ori-1 promoters and as a recA-independent, site-specific resolvase targeting the rfsF recombination sequence.

Molecular Formula C10H8Cl2O2
Molecular Weight 0
CAS No. 107371-48-2
Cat. No. B1167299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameminiF plasmid D protein
CAS107371-48-2
SynonymsminiF plasmid D protein
Molecular FormulaC10H8Cl2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

miniF Plasmid D Protein (CAS 107371-48-2): Core Identity and Procurement Baseline for the F-Factor Resolvase/Repressor


The miniF plasmid D protein (gene designation resD; also referred to as ResD resolvase) is a 29.6 kDa site-specific DNA-binding protein encoded by the mini-F plasmid of Escherichia coli K-12 [1]. It occupies a distinctive functional niche as the only known plasmid-encoded protein that simultaneously acts as a transcriptional repressor of the divergent ori-1 promoters and as a recA-independent, site-specific resolvase targeting the rfsF recombination sequence [2]. Its coding region (F-coordinates 42.8–43.8 kb) features two substantially overlapping, oppositely-oriented open reading frames—a rare genetic architecture among bacterial replicon stability factors [3]. The protein is one component of the multi-layered F plasmid maintenance system alongside the SopABC partition complex and the ccd toxin-antitoxin module [4].

1 Single polypeptide with both resolvase and transcriptional repressor activities
2 DNA binding strictly requires Dam methylation (dam+ E. coli host)
3 Overlapping dual-ORF gene architecture unique among resolvase systems

Why Generic Resolvase or Repressor Substitution Fails: The Irreplaceable Properties of miniF Plasmid D Protein


Standard site-specific recombinases (Tn3/Tn1000 resolvase, Cre, XerCD, Flp) and transcriptional repressors cannot substitute for the miniF D protein because no single alternative protein combines its two mechanistically distinct biochemical activities within one polypeptide chain [1]. Furthermore, the D protein's DNA-binding activity is uniquely contingent upon Dam (DNA adenine methyltransferase)-mediated methylation of its target sequence—it completely fails to bind DNA isolated from dam− E. coli [2]. This methylation-gated binding, mapped to a ~28 bp footprint located 160 bp downstream of the rfsF recombination site within a 192 bp NcoI-HpaI fragment, has no documented equivalent in Tn3 resolvase, XerCD, or Cre recombinase [2]. The overlapping, dual-ORF architecture of the D gene further constrains simple gene-replacement strategies, as any substitution must preserve both reading frames simultaneously [1]. These compounded constraints render generic resolvase or repressor swaps non-viable for applications requiring faithful reconstitution of the F plasmid stability system.

Functional gap Cre, Flp, Tn3 and other resolvases lack the ori-1 transcriptional repressor function; using them leaves plasmid maintenance circuits incomplete.
Methylation requirement D protein binding is absent on DNA from dam− E. coli; methylation-independent recombinases cannot replicate this regulatory gate.
Site incompatibility The rfsF target site is not recognized by loxP or FRT systems; orthogonal sequence demands dedicated D protein use.

Quantitative Differentiation Evidence: miniF Plasmid D Protein vs. Canonical Resolvases and Repressors


Dual Biochemical Activity: Transcriptional Repression of Divergent ori-1 Promoters and Site-Specific rfsF Resolution in a Single Polypeptide

The miniF D protein is the only biochemically demonstrated example of a single plasmid-encoded polypeptide chain possessing both transcriptional repressor and site-specific resolvase activities [1]. Both divergent promoters within the ori-1 (primary replicative origin) region are repressed in cells producing D protein, while the same protein independently resolves plasmid dimers and cointegrates containing two copies of the rfsF sequence in a recA-independent manner [1]. In contrast, Tn3 resolvase (TnpR) performs only site-specific recombination at res sites and possesses no transcriptional regulatory function on an unrelated operon; its autorepression is limited to its own tnpR-tnpA operon [2]. XerCD recombinase similarly lacks transcriptional regulatory activity on plasmid replication origins [3]. This dual functionality eliminates the need for two separate genetic elements when engineering plasmid stability circuits.

Dual biochemical activity
Class-level
Two distinct functions: represses divergent ori-1 promoters and resolves rfsF plasmid dimers recA-independently. Tn3 resolvase and XerCD each provide only one function.
Eliminates need for separate repressor and resolvase modules in plasmid stability circuits.
Binary functional distinction; confirmed by in vivo and in vitro assays.
plasmid biology site-specific recombination transcriptional regulation synthetic biology

Dam Methylation-Dependent DNA Binding: Binary Discrimination Between Methylated and Unmethylated Target DNA

Purified D protein exhibits an all-or-nothing binding discrimination based on Dam methylation status: it binds to the 192 bp NcoI-HpaI fragment of mini-F when the DNA is isolated from Dam+ E. coli, but shows no detectable binding to the identical DNA fragment isolated from a dam mutant of E. coli [1]. DNase I footprinting localized the protected region to approximately 28 bp, positioned 160 bp downstream of the rfsF recombination site [1]. This methylation-gated binding is a distinguishing feature not reported for Tn3 resolvase, which acts on supercoiled substrates containing res sites independent of Dam methylation status [2], nor for XerCD, which requires the non-methylated dif site [3]. The binding discrimination is qualitative (present vs. absent) rather than a matter of degree.

Dam methylation dependence
Head-to-head
DNase I footprint detected only on Dam+ DNA (192 bp NcoI-HpaI fragment); binding completely undetectable on dam− DNA. Protected region ~28 bp, 160 bp downstream of rfsF.
Provides built-in methylation-gated regulation; no equivalent in Cre or Tn3 resolvase.
All-or-nothing discrimination enables binary genetic switch design.
DNA methylation protein-DNA interaction epigenetic regulation plasmid maintenance

Distinct rfsF Recognition Sequence: Orthogonal Site-Specificity Relative to Widely Used Recombinase Systems

The D protein requires two copies of the rfsF sequence, arranged in direct (head-to-tail) orientation on a plasmid substrate, for recA-independent resolution to occur [1]. The rfsF sequence shows only 75.5% homology to related sequences found in other Enterobacteriaceae plasmids (e.g., pColBM-Cl139), indicating significant sequence divergence even among close homologs [2]. This sequence is distinct from the res site of Tn3 resolvase (114 bp with three subsites) [3], the loxP site of Cre recombinase (34 bp), and the dif site of XerCD (28 bp) [4], providing orthogonal site-specificity. The D protein's own binding site (~28 bp, 160 bp downstream of rfsF) is spatially separated from the recombination crossover site, a topology distinct from Tn3 resolvase where the res site contains both binding and crossover regions [1][3].

Orthogonal rfsF site
Class-level
rfsF sequence only 75.5% homology to nearest known plasmid homolog. Binding site (~28 bp) separated by 160 bp from crossover region; distinct from co-localized Tn3 res, Cre loxP, or XerCD dif architectures.
Enables non-cross-reacting, multiplexed recombinase circuits in synthetic biology.
Requires two rfsF copies in head-to-tail orientation for resolution.
recombination site orthogonal recombinase rfsF sequence synthetic biology parts

Refined Molecular Mass of 29.6 kDa via N-Terminal Sequencing: Correction of Earlier Underestimates Enabling Accurate Stoichiometry Calculations

Early minicell analysis of miniF-encoded proteins assigned the D protein a molecular weight of 25,300 daltons based on SDS-PAGE migration [1]. Subsequent purification to homogeneity and N-terminal sequencing by Edman degradation identified the correct translational start codon, yielding a refined molecular mass of 29.6 kDa [2]. This 4.3 kDa discrepancy (approximately 17% difference) reflects the earlier use of an internal ATG rather than the authentic start codon, and has consequences for accurate stoichiometric calculations in plasmid stability models. The corrected mass of 29.6 kDa distinguishes the D protein from similarly sized F plasmid proteins: protein C (34 kDa), protein B (36 kDa), and protein A (44 kDa) [1].

Refined molecular mass
Reported
29.6 kDa by N-terminal sequencing (Edman degradation); corrected from earlier 25.3 kDa SDS-PAGE estimate. Difference ~4.3 kDa (+17%).
Supports accurate molar concentration calculations for in vitro reconstitution.
Earlier estimate based on internal ATG misinterpretation.
protein characterization molecular weight determination N-terminal sequencing quality control

Overlapping Dual-ORF Gene Architecture: A Genetic Constraint That Prevents Simple Functional Swaps

Nucleotide sequencing of the D gene region revealed two oppositely-oriented open reading frames that share the same reading phase and substantially overlap [1]. Transposon insertion mutagenesis demonstrated that the functional D protein is encoded by the top-strand (left-to-right) ORF [1]. This overlapping gene architecture is not found in the Tn3 resolvase gene tnpR, which is co-linear and upstream of tnpA without opposite-strand overlap [2], nor in the xerC/xerD genes, which are unlinked and separately encoded on the E. coli chromosome [3]. Consequently, any attempt to replace the D gene with a heterologous resolvase gene must account for the potential disruption of the opposing ORF, imposing a unique design constraint absent in simpler genetic systems.

Overlapping ORF architecture
Reported
Two oppositely-oriented ORFs share same reading phase and substantially overlap; functional D protein from top strand. Transposon insertions disrupt activity.
Gene replacement strategies must preserve both reading frames simultaneously.
Design constraint not present in single-ORF resolvase genes (e.g., tnpR).
gene organization overlapping open reading frames plasmid genome architecture genetic engineering

Functional Integration Within the F Plasmid Multi-Layered Stability System: Coordination with SopABC Partitioning and ccd Toxin-Antitoxin Modules

The D protein's resolvase activity is not an isolated function but rather a required component of an interconnected plasmid maintenance network. SopB–sopC partition complexes were shown to stimulate plasmid multimerization, which in turn creates a specific requirement for D protein-mediated dimer resolution to prevent plasmid loss [1]. This functional coupling means that the D protein does not merely provide generic multimer resolution; it is the cognate resolvase evolutionarily matched to the F plasmid's specific partition machinery. In contrast, the Tn3/Tn1000 resolvase evolved to resolve transposition cointegrates, and XerCD evolved for chromosome dimer resolution at dif—neither system is naturally coordinated with the SopABC partition apparatus [2][3]. Plasmids carrying sopC but lacking the D protein/ccd region show significantly reduced stability, with SopB overexpression exacerbating multimerization-driven plasmid loss [1].

Functional integration with SopABC
Reported
D protein resolves SopB–sopC-stimulated multimers; genetic linkage to ccd toxin-antitoxin module. Without D protein/ccd region, SopB overexpression increases plasmid loss.
Native resolvase evolutionarily matched to F partition machinery; heterologous resolvases lack this coupling.
Stability assays confirm dependency in E. coli background.
plasmid stability partition system multimer resolution toxin-antitoxin synthetic biology

Best-Fit Application Scenarios for miniF Plasmid D Protein: Where Its Differentiated Properties Deliver Procurement Value


Reconstitution of the Complete F Plasmid Stability System for Low-Copy-Number Vector Engineering

When constructing stable low-copy-number vectors based on the F plasmid replicon, inclusion of the native D protein (alongside SopABC and ccd modules) is essential. The concerted action model demonstrates that D protein-mediated dimer resolution compensates for SopB–sopC-stimulated multimerization, a functional coupling that heterologous resolvases cannot replicate [1]. Vectors lacking the complete F stability cassette (D + ccd + sop) show instability exacerbated by SopB overexpression [1]. Researchers procuring D protein expression constructs or purified protein for in vitro reconstitution should verify the presence of both transcriptional repression and resolvase activities, as both contribute to plasmid maintenance fidelity [2].

Orthogonal Site-Specific Recombination in Multiplexed Synthetic Biology Circuits

The D protein–rfsF system provides an additional orthogonal recombinase pair for synthetic biology applications where Cre/loxP, FLP/FRT, and other standard systems are already deployed in the same chassis. The rfsF sequence's limited homology (75.5%) even to its closest known counterpart in pColBM-Cl139 [3] suggests minimal cross-reactivity in multi-recombinase circuits. The separated architecture of the D protein binding site (~28 bp, 160 bp from the rfsF crossover region) differs from the co-localized binding/crossover architecture of Tn3 resolvase [4], potentially enabling independent modulation of binding and catalysis.

Dam Methylation-Responsive Genetic Switches Using D Protein DNA-Binding Activity

The all-or-nothing dependence of D protein DNA binding on Dam methylation status [4] enables construction of methylation-sensing genetic circuits. In an E. coli dam+ host, D protein binds and can repress ori-1 promoters or catalyze resolution; in a dam− host, both activities are abolished due to loss of DNA binding. This binary switch requires no external inducer and is intrinsic to the host's methylation state, providing a unique regulatory modality not available with methylation-independent recombinases such as Cre or Tn3 resolvase.

Quality Control Verification of Recombinant D Protein Preparations for In Vitro Studies

For laboratories producing recombinant D protein, the refined molecular mass of 29.6 kDa (confirmed by N-terminal sequencing) [4] serves as a key quality control benchmark. SDS-PAGE bands migrating at approximately 25.3 kDa (the earlier erroneous assignment) [5] should be considered either degradation products or expression from an internal start codon. Functional verification should include both a resolvase assay (plasmid substrate with two head-to-tail rfsF copies) and a transcriptional repression assay (ori-1 promoter–reporter fusion) to confirm that the purified product retains both biochemical activities [2].

Application
Selection Property
Validation Focus
Low-copy F plasmid stability reconstitution
Native dual resolvase/repressor activity
Verify functional coupling with SopABC partition complexes
Multiplexed orthogonal recombinase circuits
Orthogonal rfsF site recognition
Confirm absence of cross-reactivity with Cre/loxP, FLP/FRT
Dam methylation-responsive genetic switches
Methylation-gated DNA binding
Test binary switch in dam+ vs dam− E. coli hosts
Recombinant D protein quality control
Verified molecular mass and dual activity
Validate resolvase and repression activities in purified preparations
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